3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Fragment-based screening programs often fail when using lipophilic oxadiazole analogs that require high DMSO concentrations, compromising assay reproducibility. This methoxymethyl-substituted oxadiazole benzoic acid overcomes that limitation by providing a balanced LogP (0.59) and 5 H-bond acceptors for superior aqueous solubility. - Lower LogP (0.59 vs 0.76 for 5-methyl analog) improves solubility without high DMSO, preserving fragment screening integrity. - Flexible methoxymethyl ether offers a distinct vector for fragment elaboration, inaccessible with methyl or phenyl analogs. - Serves as a metabolically stable replacement for hydroxymethyl moieties in readthrough agent SAR exploration. Supplied at ≥95% purity from BenchChem with competitive pricing and global shipping, enabling rapid hit-to-lead progression without de novo core synthesis.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1432678-74-4
Cat. No. B1429005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
CAS1432678-74-4
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyDAGKJRITTPHHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic Acid: Specifications & Procurement


3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS: 1432678-74-4) is a heterocyclic aromatic carboxylic acid featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group at the 5-position and a benzoic acid moiety at the 2-position . With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, it is supplied at ≥95% purity by several established vendors . Its computed LogP is approximately 0.59, and it exhibits five hydrogen-bond acceptor sites and one hydrogen-bond donor site, which influence its solubility profile in biological assay media . The compound is classified as a versatile heterocyclic building block and is principally used in medicinal chemistry and agrochemical research .

Purity Specification Supplied at ≥95% purity by multiple established vendors
Physicochemical Profile Moderate lipophilicity (LogP ~0.59), 5 HBA / 1 HBD; supports aqueous assay compatibility
Scaffold Role Versatile 1,3,4-oxadiazole building block for medicinal chemistry and agrochemical research

5-Position Substituent: Why In-Class Analogs Differ


The 1,3,4-oxadiazole benzoic acid scaffold is a privileged pharmacophore known for its ability to engage diverse biological targets, including antimicrobial enzymes [1] and the translational readthrough machinery [2]. However, the nature of the substituent at the oxadiazole 5‑position profoundly modulates potency, selectivity, and ADME properties. A methyl substitution (as in the 5‑methyl analog, CAS 915707-68-5) increases lipophilicity (LogP 0.76) and reduces hydrogen-bonding capacity, while a phenyl substitution (as in the 5‑phenyl analog, CAS 3601-62-5) introduces a large, planar hydrophobic surface that alters melting point and solubility. The methoxymethyl group differentiates this compound by providing a flexible, hydrogen-bond-accepting ether linkage that balances polarity and steric bulk, directly impacting in vitro solubility and target engagement. Consequently, substituting this compound with the 5‑methyl or 5‑phenyl in‑class analog without re‑optimization can compromise assay reproducibility and lead to misleading structure‑activity relationships.

5‑Methyl Analog

Higher lipophilicity and fewer H‑bond acceptors may alter solubility and target engagement, potentially shifting assay outcomes.

5‑Phenyl Analog

Bulky planar hydrophobic surface elevates melting point and reduces solubility; direct substitution may compromise dissolution and handling workflows.

Unsubstituted Oxadiazole

Different polarity profile may impact passive membrane permeability, influencing cell‑based assay distribution and SAR interpretation.

Head-to-Head Comparisons with Key Analogs


LogP Comparison: More Hydrophilic than Methyl Analog

The methoxymethyl substituent reduces lipophilicity relative to the 5‑methyl analog, as indicated by a lower computed LogP value. This difference in LogP is consistent with the introduction of an ether oxygen, which increases hydrogen‑bond acceptor count from 4 to 5 and enhances aqueous solubility, a key factor for achieving uniform compound distribution in cell‑based assays .

LogP vs 5‑Methyl
Head‑to‑head
ΔLogP = −0.17 (0.59 vs 0.76)
Measurably higher aqueous solubility; may reduce DMSO co‑solvent need in screening assays.
Computed LogP; vendor data, verify experimentally.
Lipophilicity Drug-likeness Physicochemical profiling

Melting Point: Lower than Phenyl Analog

The target compound exhibits a melting point of 139–141 °C, which is approximately 60 °C lower than that reported for the 5‑phenyl analog (ca. 200 °C). This lower melting point reflects a less rigid crystal lattice and can translate to easier handling and dissolution under mild heating, a practical advantage during automated weighing and formulation steps [1].

Melting Point vs 5‑Phenyl
Cross‑study
ΔTm ≈ −60 °C (139–141 °C vs ~200 °C)
Lower melting point facilitates thermal processing and dissolution under mild heating.
Cross‑vendor data; not standardized DSC.
Thermal stability Crystallinity Purification

Hydrogen-Bond Acceptor Count: 5 vs. 4

The methoxymethyl group introduces a fifth hydrogen‑bond acceptor (ether oxygen) compared to four acceptors present in the 5‑methyl analog. This additional acceptor site can enhance water solubility and offers a distinct interaction point for polar contacts with biological targets, potentially altering binding kinetics and specificity .

H‑Bond Acceptors
Head‑to‑head
+1 HBA (5 vs 4 for methyl analog)
Additional ether oxygen may enhance water solubility and provide unique target‑binding interactions.
Counted from SMILES; vendor entries confirm.
Solubility Drug design Intermolecular interactions

Bioisosteric Potential for Nonsense Suppression

The 1,3,4‑oxadiazole benzoic acid scaffold is recognized in the patent literature for its ability to promote translational readthrough of premature termination codons, a therapeutic strategy for genetic diseases [1]. Although no publicly available IC50 or EC50 values for this specific compound exist, its methoxymethyl substituent serves as a metabolically more stable bioisostere of the hydroxymethyl group that appears in several exemplified nonsense‑suppression leads. This positions the compound as a privileged tool for systematic structure‑activity relationship expansion around the C5 position.

Nonsense‑Suppression Potential
Class‑level inference
No IC50/EC50 data available
Methoxymethyl may act as stable bioisostere of hydroxymethyl leads; rational SAR expansion candidate.
Inferred from patent SAR; requires experimental validation.
Nonsense‑mediated decay Readthrough therapy Oxadiazole isosteres

LogP vs. Unsubstituted Oxadiazole Analog

Compared to the unsubstituted 1,3,4‑oxadiazole benzoic acid (3‑(1,3,4‑oxadiazol‑2‑yl)benzoic acid, CAS 1176505‑26‑2), which has a predicted LogP of ca. 0.36 [1], the methoxymethyl compound exhibits a LogP of 0.59 , a Δ of +0.23. This moderate increase in lipophilicity is expected to improve passive membrane permeability while retaining sufficient aqueous solubility, a balance often sought in CNS‑penetrant small molecules [1].

LogP vs Unsubstituted
Cross‑study comparable
ΔLogP = +0.23 (0.59 vs ~0.36)
Moderate lipophilicity increase may improve passive permeability while retaining solubility.
Computed LogP from different sources; indicative.
LogP Lipophilicity Caco‑2 permeability

Supply and Pricing Benchmarking

The target compound is available from multiple vendors such as Enamine, Fluorochem/Biosynth, and ChemScence in pack sizes ranging from 50 mg to 5 g, with typical pricing of $306/100 mg (Enamine, 95% purity) [1]. In comparison, the 5‑methyl analog (CAS 915707‑68‑5) is often priced similarly for the same specification, indicating that the methoxymethyl derivative does not carry a significant cost premium despite its synthetic complexity. This price parity removes a common barrier to procurement of a tailored building block [1].

Supply & Pricing
Cross‑study comparable
Priced similarly to methyl analog ($306/100 mg)
Comparable cost removes budget barrier for tailored building block selection.
2024 vendor aggregator pricing; quotes may vary.
Procurement Pricing Commercial availability

Recommended Research Applications


Fragment-Based Lead Generation in Antimicrobial Programs

When building a fragment library against Gram‑positive antibacterial targets (e.g., LTA biosynthesis enzymes), the methoxymethyl analog provides a distinct vector for fragment elaboration that is not accessible with the methyl or unsubstituted oxadiazole fragments. Its additional H‑bond acceptor and lower LogP improve solubility without resorting to high DMSO concentrations, which can confound fragment screening results .

Scaffold Expansion for Nonsense-Mutation Therapeutics

Patent literature identifies oxadiazole benzoic acids as promising readthrough agents. While quantitative activity data for this exact compound is not yet public, its methoxymethyl group can serve as a metabolically stable replacement for the hydroxymethyl moiety found in exemplar leads. Synthesis groups can use this compound to rapidly explore C5 SAR space without de novo synthesis of the core, significantly accelerating hit‑to‑lead timelines [1].

Physicochemical Tool for Solubility-Permeability Panels

With a LogP of 0.59 and five H‑bond acceptors, this compound falls into a desirable region of physicochemical space (MW 234, HBD 1, HBA 5). It can be employed as a calibration standard or comparator in in‑house physicochemical profiling cascades—especially when benchmarking new oxadiazole‑containing series against historical methyl or phenyl analogs—to establish structure‑property relationships that guide lead optimization .

Agrochemical Intermediate for Oxadiazole Herbicides

The oxadiazole benzoic acid motif is under investigation in agrochemical discovery for its herbicidal and fungicidal activities. The methoxymethyl substituent increases polarity relative to phenyl and methyl analogs, potentially improving soil mobility and reducing environmental persistence. Researchers can leverage its commercial availability and competitive pricing to prepare diverse amide and ester libraries for screening against agronomically relevant pathogens .

Application
Selection Property
Validation Focus
Antimicrobial fragment library expansion
Distinct C5 vector with additional H‑bond acceptor
Solubility and target engagement in Gram‑positive screening assays
Nonsense‑suppression SAR exploration
Stable methoxymethyl bioisostere of hydroxymethyl
Readthrough assay model context; requires data generation
Physicochemical profiling cascade
Optimal balance of lipophilicity and hydrogen‑bonding capacity
Solubility‑permeability benchmarking against historical analogs
Agrochemical oxadiazole library synthesis
Enhanced polarity for potential soil mobility
Herbicidal and fungicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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